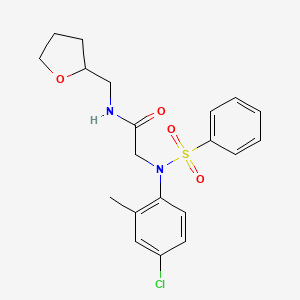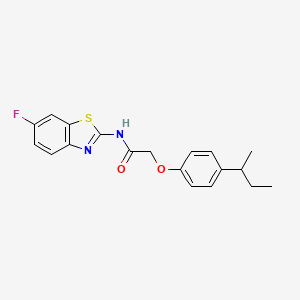![molecular formula C24H17F3N4O4 B4102194 3-(3-methoxyphenyl)-N-[4-nitro-3-(trifluoromethyl)phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B4102194.png)
3-(3-methoxyphenyl)-N-[4-nitro-3-(trifluoromethyl)phenyl]-1-phenylpyrazole-4-carboxamide
Overview
Description
3-(3-methoxyphenyl)-N-[4-nitro-3-(trifluoromethyl)phenyl]-1-phenylpyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-N-[4-nitro-3-(trifluoromethyl)phenyl]-1-phenylpyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the methoxyphenyl, nitrophenyl, and trifluoromethyl groups. Common reagents used in these reactions include hydrazines, aryl halides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-N-[4-nitro-3-(trifluoromethyl)phenyl]-1-phenylpyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or tin chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-methoxyphenyl)-N-[4-nitro-3-(trifluoromethyl)phenyl]-1-phenylpyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-N-[4-nitro-3-(trifluoromethyl)phenyl]-1-phenylpyrazole-4-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-methoxyphenyl)-N-[4-nitrophenyl]-1-phenyl-1H-pyrazole-4-carboxamide
- 3-(3-methoxyphenyl)-N-[4-trifluoromethylphenyl]-1-phenyl-1H-pyrazole-4-carboxamide
Uniqueness
The presence of both nitro and trifluoromethyl groups in 3-(3-methoxyphenyl)-N-[4-nitro-3-(trifluoromethyl)phenyl]-1-phenylpyrazole-4-carboxamide makes it unique compared to similar compounds. These groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-N-[4-nitro-3-(trifluoromethyl)phenyl]-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N4O4/c1-35-18-9-5-6-15(12-18)22-19(14-30(29-22)17-7-3-2-4-8-17)23(32)28-16-10-11-21(31(33)34)20(13-16)24(25,26)27/h2-14H,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHYJBYGKOYCJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C=C2C(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-morpholinylsulfonyl)phenyl]-3-(phenylthio)propanamide](/img/structure/B4102111.png)
![N-[(4-bromophenyl)(phenyl)methyl]-2-chlorobenzamide](/img/structure/B4102121.png)
![N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B4102129.png)
![4-methoxy-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4102130.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide](/img/structure/B4102150.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B4102156.png)

![3-[(2-ethyl-1-piperidinyl)carbonyl]-6-nitro-2H-chromen-2-one](/img/structure/B4102168.png)
![2-(4-bromophenoxy)-N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B4102170.png)
![N-(4-bromo-2-fluorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B4102178.png)
![1-(2-{[(cyclopropylmethyl)amino]methyl}-5-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B4102181.png)
![5-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-methylsulfonyl-1-(oxolan-2-ylmethyl)imidazole](/img/structure/B4102184.png)

![ethyl 4-[(4,6-dimorpholino-1,3,5-triazin-2-yl)amino]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B4102195.png)
